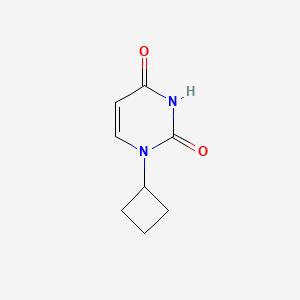

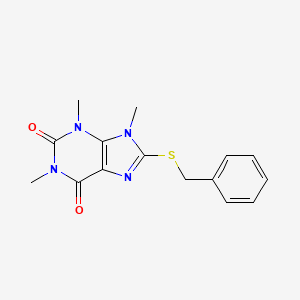

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Overview

Description

“5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known for their diverse applications in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

5-amino-pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of “5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The structure of this compound has been characterized by 1H NMR, 13C NMR and HRMS .Chemical Reactions Analysis

5-amino-pyrazoles are used as reagents in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic compounds . The chemical reactions involving these compounds include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Antiproliferative Agents

A series of novel N-methyl-substituted pyrazole carboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . These synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, mass spectroscopy techniques . Antiproliferative activities of synthesized molecules were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system (Real-Time Analyzer) .

Organic Synthesis

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.

Pharmaceuticals

This compound is used in the pharmaceutical industry due to its diverse pharmacological effects . It serves as a key ingredient in the production of various drugs.

Agrochemicals

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is also used in the production of agrochemicals . It helps in the synthesis of various pesticides and fertilizers.

Dyestuff

This compound is used in the dyestuff industry . It is used in the production of various dyes due to its ability to form complex structures and vibrant colors.

Mechanism of Action

While the specific mechanism of action for “5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide” is not mentioned in the available resources, 5-amino-pyrazoles in general are known for their biological activities and many drugs are heterocycles . They are similar to biologically active compounds and have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Future Directions

The future directions for “5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery . Given their versatile functionalities, these compounds could be used as building blocks for the synthesis of novel organic molecules with potential therapeutic applications .

properties

IUPAC Name |

5-amino-3-cyclohexyl-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-15-10(12)8(11(13)16)9(14-15)7-5-3-2-4-6-7/h7H,2-6,12H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUXBEAMCJRXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CCCCC2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205499 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

CAS RN |

553672-06-3 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553672-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)